molecular formula C20H22ClNO2 B4138033 2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride

2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride

Cat. No.: B4138033
M. Wt: 343.8 g/mol
InChI Key: HBZUGPVQNSXWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride is a chemical compound with the molecular formula C20H21NO2·HCl. It is known for its unique structure, which includes a benzyloxy group attached to a naphthyl ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(benzyloxy)-1-naphthaldehyde with an amine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehydes, while reduction can produce naphthyl alcohols.

Scientific Research Applications

2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylaminoethanol: Similar in structure but lacks the naphthyl group.

    2-(Methylamino)ethanol: Contains a methyl group instead of the benzyloxy group.

    N-Benzylethanolamine: Another related compound with a benzyl group attached to the ethanolamine moiety.

Uniqueness

2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride is unique due to its specific combination of a benzyloxy group and a naphthyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2-phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2.ClH/c22-13-12-21-14-19-18-9-5-4-8-17(18)10-11-20(19)23-15-16-6-2-1-3-7-16;/h1-11,21-22H,12-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZUGPVQNSXWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride
Reactant of Route 3
2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride
Reactant of Route 6
2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.